molecular formula C14H18O2 B14622872 Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- CAS No. 57848-18-7

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)-

Cat. No.: B14622872
CAS No.: 57848-18-7
M. Wt: 218.29 g/mol
InChI Key: FAHLJFOBLHVLAM-UHFFFAOYSA-N
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Description

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is an organic compound with a complex structure that includes a cyclopentyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- typically involves the reaction of cyclopentanone with 2-methoxy-4-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- may involve large-scale batch or continuous processes. These methods are optimized to maximize yield and minimize costs. The use of advanced catalysts and optimized reaction conditions are common in industrial production to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has similar structural features but includes two hydroxy-methoxyphenyl groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another related compound with a simpler structure.

Uniqueness

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

57848-18-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclopentyl-(2-methoxy-4-methylphenyl)methanone

InChI

InChI=1S/C14H18O2/c1-10-7-8-12(13(9-10)16-2)14(15)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3

InChI Key

FAHLJFOBLHVLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2)OC

Origin of Product

United States

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